[Nphe(1)]-nociceptin (1-13)-NH(2)
Description
NOP Receptor Nomenclature and Classification (e.g., ORL1, OP4)
The NOP receptor has been known by several names since its discovery. wikipedia.org Initially, it was identified as an "orphan" receptor due to its structural similarity to opioid receptors but the lack of a known endogenous ligand. nih.govresearchgate.net This led to its initial designation as Opioid Receptor-Like 1 (ORL-1). nih.govmdpi.com Other historical names include OP4, KOR-3, and NOCIR. nih.govguidetopharmacology.org
Following the identification of its endogenous ligand, N/OFQ, the International Union of Basic and Clinical Pharmacology (IUPHAR) officially designated the receptor as the NOP receptor (Nociceptin Opioid Peptide receptor). nih.govmdpi.com The endogenous peptide itself was given two names by the groups that discovered it concurrently: "nociceptin," for its observed effects on pain perception, and "orphanin FQ," denoting it as the ligand for an orphan receptor with Phenylalanine (F) and Glutamine (Q) as its N- and C-terminal amino acids, respectively. nih.govnih.gov The combined name Nociceptin (B549756)/Orphanin FQ (N/OFQ) is now widely used. nih.gov
Historical Context of NOP Receptor Ligand Identification
The discovery of the NOP receptor and its ligand, N/OFQ, is a prime example of "reverse pharmacology." nih.govresearchgate.net In 1994, the orphan receptor ORL-1 was cloned and found to have high sequence homology to the classical opioid receptors. wikipedia.org This sparked a search for its endogenous ligand. nih.gov
In 1995, two independent research groups successfully identified the endogenous ligand for ORL-1 from brain tissue extracts. nih.gov They achieved this by using cells expressing the ORL-1 receptor and screening for substances that could activate it, specifically by measuring the inhibition of adenylyl cyclase activity. nih.gov This led to the isolation and characterization of the 17-amino acid peptide N/OFQ. nih.govnih.gov This discovery was a significant milestone, as it unveiled a new branch of the opioid system with distinct pharmacological properties. nih.gov The subsequent development of selective ligands, both agonists and antagonists, has been crucial for elucidating the physiological roles of the N/OFQ-NOP system. benthamdirect.com
Significance of [Nphe(1)]-nociceptin (1-13)-NH(2) as a Selective Pharmacological Tool for the NOP System
The lack of a selective antagonist for the NOP receptor initially hindered the full understanding of the N/OFQ system's functions. nih.gov The development of [Nphe(1)]-nociceptin (1-13)-NH(2) represented a major breakthrough in the field. nih.gov This novel peptide was identified as the first truly selective and competitive antagonist for the NOP receptor, devoid of any residual agonist activity. nih.gov
[Nphe(1)]-nociceptin (1-13)-NH(2) is a modified version of the N-terminal portion of the endogenous N/OFQ peptide. nih.govrndsystems.com Its significance lies in its ability to selectively block the actions of N/OFQ at the NOP receptor, both in vitro and in vivo. nih.govnih.gov This selectivity allows researchers to specifically investigate the physiological and pathophysiological roles of the endogenous N/OFQ system without the confounding effects of activating or blocking other opioid receptors. nih.gov The use of [Nphe(1)]-nociceptin (1-13)-NH(2) has been instrumental in studies exploring the NOP system's involvement in pain modulation, stress responses, and the effects of drugs of abuse. mdpi.comnih.gov It serves as a prototypical NOP receptor antagonist and a valuable pharmacological tool for ongoing research. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H27F2N4O6P |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C18H19F2N3O.C3H8NO5P/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10;5-3(6)1-4-2-10(7,8)9/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24);4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
ZLEQCJLOZSQAHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Pharmacological Characterization of Nphe 1 Nociceptin 1 13 Nh 2
Receptor Binding Affinity and Selectivity Profile
[Nphe(1)]-nociceptin(1-13)-NH(2) is distinguished by its high affinity and selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa).
Binding assays using membranes from Chinese hamster ovary (CHO) cells that express recombinant NOP receptors have consistently demonstrated the high binding affinity of [Nphe(1)]-nociceptin(1-13)-NH(2). nih.govnih.gov In these studies, the compound exhibits a pKi value of 8.4, indicating strong affinity for the NOP receptor. nih.govnih.govmedchemexpress.com Further research comparing it with other NOP receptor antagonists found similar pKi values, ranging from 8.4 to 8.8. researchgate.net This high affinity is a key characteristic of its interaction with the target receptor.
Table 1: Binding Affinity of [Nphe(1)]-nociceptin(1-13)-NH(2) for Recombinant NOP Receptors
| Cell Line | Receptor Type | pKi Value | Reference |
|---|---|---|---|
| CHO | Recombinant NOP | 8.4 | nih.govnih.govmedchemexpress.com |
A critical feature of [Nphe(1)]-nociceptin(1-13)-NH(2) is its remarkable selectivity for the NOP receptor. nih.govnih.gov Studies have shown that it possesses very low affinity for the classical mu (OPM), delta (OPD), and kappa (OPK) opioid receptors. nih.gov For instance, research using CHO cells expressing recombinant mouse delta and rat mu receptors showed that [Nphe(1)]-nociceptin(1-13)-NH(2) was essentially inactive at these sites. nih.gov At concentrations as high as 10 μM, it produced less than 20% displacement of the radioligand, highlighting its poor affinity for these receptors. nih.gov
Further investigations have confirmed this selectivity, with reports indicating at least a 100-fold greater selectivity for the NOP receptor compared to classical opioid receptors. researchgate.net In functional assays, concentrations up to 3 μM did not affect the currents activated by agonists for the mu-opioid or GABA-B receptors. nih.gov This high degree of selectivity makes [Nphe(1)]-nociceptin(1-13)-NH(2) a valuable experimental tool, as its effects can be attributed with confidence to the blockade of NOP receptors.
Antagonistic Properties and Efficacy
[Nphe(1)]-nociceptin(1-13)-NH(2) is characterized as a pure and competitive antagonist at the NOP receptor, lacking any intrinsic agonist activity. nih.govnih.govnih.gov
The antagonistic nature of [Nphe(1)]-nociceptin(1-13)-NH(2) has been firmly established through various in vitro functional assays. nih.govnih.gov It competitively antagonizes the effects of N/OFQ. nih.govnih.govmedchemexpress.com In electrophysiological studies on rat periaqueductal gray (PAG) neurons, the presence of the antagonist caused a parallel rightward shift in the concentration-response curve of N/OFQ, a hallmark of competitive antagonism. nih.gov A Schild plot analysis from these experiments yielded a slope of 1.16, which is not significantly different from unity, further supporting a competitive mechanism of action. nih.gov Similarly, in studies measuring G-protein activation in rat brain membranes, [Nphe(1)]-nociceptin(1-13)-NH(2) competitively inhibited N/OFQ-stimulated GTPγS binding. nih.gov
A key attribute of [Nphe(1)]-nociceptin(1-13)-NH(2) is that it is devoid of any residual agonist activity. nih.govnih.govmedchemexpress.com This has been demonstrated in multiple experimental systems. For example, in CHO cells expressing the NOP receptor, the compound is virtually inactive in inhibiting cyclic AMP accumulation, an effect robustly produced by NOP agonists. nih.gov This lack of agonism was also confirmed in isolated tissue bioassays. nih.gov Even in sensitive GTPγS binding assays under conditions of low GDP concentrations, where partial agonists can be detected, [Nphe(1)]-nociceptin(1-13)-NH(2) showed no agonist activity, confirming its status as a pure antagonist. nih.gov
Quantitative Pharmacological Parameters (e.g., pA2 values in functional assays)
The potency of [Nphe(1)]-nociceptin(1-13)-NH(2) as an antagonist is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The pA2 values for this compound have been determined in a variety of functional assays.
In CHO cells, it antagonized the inhibitory effects of nociceptin (B549756) on cyclic AMP accumulation with a pA2 value of 6.0. nih.govnih.govmedchemexpress.com In functional studies using isolated tissues, including the mouse and rat vas deferens and guinea-pig ileum, the pA2 values were found to be in the range of 6.0 to 6.4. nih.govnih.gov In the rabbit isolated ileum, it antagonized the effects of nociceptin with a pA2 value of 6.17, and against other NOP receptor ligands, the pA2 values ranged from 5.8 to 6.2. nih.gov In native NOP receptors of ventrolateral PAG neurons, a pA2 value of 6.64 was calculated from Schild plot analysis. nih.gov Furthermore, in GTPγS binding assays using rat cerebral cortex membranes, it competitively inhibited N/OFQ with a pA2 of 7.76. nih.gov
Table 2: pA2 Values for [Nphe(1)]-nociceptin(1-13)-NH(2) in Various Functional Assays
| Assay System | Tissue/Cell Type | Agonist | pA2 Value | Reference |
|---|---|---|---|---|
| cAMP Accumulation | CHO Cells | Nociceptin | 6.0 | nih.govnih.govmedchemexpress.com |
| Electrically Evoked Contractions | Mouse/Rat/Guinea-Pig Isolated Tissues | Nociceptin | 6.0 - 6.4 | nih.govnih.gov |
| Spontaneous Activity | Rabbit Isolated Ileum | Nociceptin | 6.17 | nih.gov |
| K+ Channel Activation | Rat Periaqueductal Gray Slices | N/OFQ | 6.64 | nih.gov |
Molecular and Cellular Mechanisms of Action
NOP Receptor Coupling to G-Proteins (Gi/Go)
The NOP receptor, like other opioid receptors, primarily couples to pertussis toxin-sensitive inhibitory G-proteins of the Gi/Go family. researchgate.netkoreamed.org Activation of the NOP receptor by an agonist initiates a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then go on to modulate various downstream effector proteins. koreamed.org
The compound [Nphe(1)]-nociceptin(1-13)-NH(2) acts as a competitive antagonist at the NOP receptor. nih.govnih.gov This means that it binds to the receptor but does not induce the conformational change necessary for G-protein activation. nih.gov Instead, it blocks the binding of the endogenous agonist, N/OFQ, thereby preventing the initiation of the signaling cascade. nih.govnih.gov Studies have shown that in the presence of [Nphe(1)]-nociceptin(1-13)-NH(2), the agonist-stimulated binding of GTPγS, a non-hydrolyzable analog of GTP, is diminished to basal levels. nih.gov
| Feature | Description |
| Receptor Target | Nociceptin (B549756)/Orphanin FQ (NOP) Receptor |
| G-Protein Family | Gi/Go |
| Mechanism of [Nphe(1)]-nociceptin(1-13)-NH(2) | Competitive Antagonist |
Intracellular Signaling Cascades Modulation
The interaction of [Nphe(1)]-nociceptin(1-13)-NH(2) with the NOP receptor results in the modulation of several key intracellular signaling cascades.
Inhibition of Adenylyl Cyclase Activity (cAMP Accumulation)
One of the primary downstream effects of NOP receptor activation is the inhibition of adenylyl cyclase activity, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net This is a hallmark of Gi/Go-coupled receptors. koreamed.org As a competitive antagonist, [Nphe(1)]-nociceptin(1-13)-NH(2) competitively antagonizes the inhibitory effects of nociceptin on cAMP accumulation. nih.gov In Chinese hamster ovary (CHO) cells expressing the NOP receptor, [Nphe(1)]-nociceptin(1-13)-NH(2) has been shown to be virtually inactive on its own in inhibiting cAMP accumulation, demonstrating its lack of agonistic activity. nih.gov However, it effectively blocks the ability of nociceptin to inhibit forskolin-stimulated cAMP production. researchgate.net
Regulation of Ion Channel Function
NOP receptor activation also leads to the regulation of various ion channels, a process primarily mediated by the Gβγ subunits released upon G-protein activation. koreamed.org This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). koreamed.orgjneurosci.org The activation of potassium channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. jneurosci.org Conversely, the inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals. koreamed.org
The antagonist [Nphe(1)]-nociceptin(1-13)-NH(2) has been shown to block these effects. For example, the N/OFQ-induced activation of an inwardly rectifying K+ current in thalamic neurons is antagonized by [Nphe(1)]-nociceptin(1–13)NH2. jneurosci.org Similarly, it reverses the N/OFQ-mediated inhibition of various types of voltage-sensitive calcium channels. koreamed.org
| Ion Channel | Effect of NOP Agonist | Effect of [Nphe(1)]-nociceptin(1-13)-NH(2) |
| GIRK Channels | Activation | Antagonism of agonist-induced activation |
| Voltage-Gated Calcium Channels | Inhibition | Antagonism of agonist-induced inhibition |
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways
The NOP receptor is also known to influence the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (Erk1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. koreamed.org The activation of these pathways can be mediated by both the Gα and Gβγ subunits and can be dependent on other signaling molecules like protein kinase C (PKC). koreamed.org NOP receptor-induced activation of Erk1/2, for instance, involves both PKC-dependent and independent mechanisms. koreamed.org As an antagonist, [Nphe(1)]-nociceptin(1-13)-NH(2) would be expected to block the N/OFQ-induced activation of these MAPK pathways, although specific studies focusing on this compound's effect on all these pathways are less detailed.
In Vitro Research Paradigms and Findings
Studies in Recombinant Cell Lines
Recombinant cell lines, particularly those engineered to express specific receptors, provide a controlled environment to study ligand-receptor interactions without the confounding variables of a complex biological system.
Chinese Hamster Ovary (CHO) cells stably expressing recombinant NOP receptors are a primary tool for investigating the pharmacology of NOP ligands. nih.govmdpi.com In this system, [Nphe(1)]-nociceptin(1-13)-NH(2) has been shown to bind selectively to the NOP receptor. nih.govnih.govmedchemexpress.com Radioligand binding assays demonstrated that the compound displaces the binding of nociceptin (B549756)/orphanin FQ with high affinity, establishing it as a potent NOP receptor ligand. nih.govtocris.com Specifically, it binds to recombinant human NOP receptors expressed in CHO cells with a pKᵢ of 8.4. nih.govnih.govmedchemexpress.comtocris.com This selective binding is a key characteristic, as the compound shows negligible affinity for classical opioid receptors (mu, delta, and kappa). nih.gov
The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation are therefore used to determine the efficacy of a ligand. In CHO-NOP cells, nociceptin potently inhibits cAMP formation. nih.govnih.gov Studies have demonstrated that [Nphe(1)]-nociceptin(1-13)-NH(2) competitively antagonizes the inhibitory effects of nociceptin on cAMP accumulation. nih.govmdpi.comnih.gov It acts as a pure antagonist in this assay, showing no intrinsic ability to inhibit cAMP production on its own, which confirms its lack of agonist activity. nih.govtocris.com The antagonist potency is quantified by a pA₂ value of 6.0. nih.govnih.gov
| Assay Type | Cell Line | Parameter | Value | Reference |
| Receptor Binding | CHO-hNOP | pKᵢ | 8.4 | nih.govnih.govmedchemexpress.com |
| cAMP Accumulation | CHO-hNOP | pA₂ | 6.0 | nih.govnih.gov |
Table 1: In Vitro Activity of [Nphe(1)]-nociceptin(1-13)-NH(2) in Recombinant CHO Cells
GTPγS binding assays measure the first step in G protein activation following receptor stimulation by an agonist. In membranes from rat cerebral cortex, [Nphe(1)]-nociceptin(1-13)-NH(2) was shown to competitively inhibit N/OFQ-stimulated [³⁵S]GTPγS binding with a pA₂ of 7.76. nih.gov This antagonistic action was selective for the NOP receptor, as the peptide did not inhibit the GTPγS binding stimulated by selective agonists for mu-, delta-, and kappa-opioid receptors. nih.gov Further studies demonstrated that unlike other ligands which can show partial agonist activity under certain conditions (low GDP concentrations), [Nphe(1)]-nociceptin(1-13)-NH(2) acts as a pure antagonist of NOP receptor G-protein coupling. nih.gov
Calcium mobilization assays are a common high-throughput screening method used to functionally characterize GPCR ligands. nih.gov These assays measure changes in intracellular calcium concentrations following receptor activation, often involving chimeric G proteins to couple the receptor to a calcium signaling pathway. acs.org While this assay is a standard method for characterizing NOP receptor ligands, and [Nphe(1)]-nociceptin(1-13)-NH(2) is used as a reference antagonist in the field, specific data detailing its direct effects or antagonist potency in a calcium mobilization assay are not extensively reported in the primary literature. nih.govacs.org
Bioluminescence Resonance Energy Transfer (BRET) assays are sophisticated techniques used to measure real-time interactions between proteins, such as a receptor with G proteins or β-arrestins. nih.govunife.it These assays have been employed to investigate functional selectivity or "biased agonism" at the NOP receptor. nih.gov In BRET assays measuring the interaction between the NOP receptor and G proteins or β-arrestin 2, [Nphe(1)]N/OFQ(1–13)-NH₂ was tested as a reference antagonist. acs.orgnih.gov The compound was found to antagonize the stimulatory effects of N/OFQ on both NOP/G protein and NOP/β-arrestin 2 interactions, with similar pA₂ values in both assays. acs.org This indicates that [Nphe(1)]-nociceptin(1-13)-NH(2) is a neutral antagonist, showing no bias towards either the G protein or the β-arrestin signaling pathway. acs.orgnih.gov
Investigations in Isolated Tissue Preparations
Bioassays using isolated tissues are critical for understanding the pharmacological activity of a compound at native receptors in a physiological context. nih.gov The antagonistic properties of [Nphe(1)]-nociceptin(1-13)-NH(2) have been confirmed in various electrically stimulated smooth muscle preparations where nociceptin typically causes an inhibition of contractions. nih.govnih.gov
The compound competitively antagonizes the inhibitory effects of nociceptin in tissues from multiple species, including the mouse and rat vas deferens, the guinea-pig ileum, and the mouse colon. nih.gov The antagonist potency (pA₂ values) in these preparations ranges from 6.0 to 6.4. nih.govnih.gov In these bioassays, the peptide is devoid of any intrinsic agonist activity, meaning it does not inhibit electrically induced twitches on its own. nih.gov
A study using the rabbit isolated ileum further characterized its antagonist profile. nih.gov In this tissue, [Nphe(1)]-nociceptin-(1-13)NH₂ competitively antagonized the inhibitory effects of nociceptin with a pA₂ value of 6.17. nih.gov It also effectively antagonized other NOP receptor ligands, including full and partial agonists. nih.gov These findings confirm that the NOP receptor in the rabbit ileum is pharmacologically similar to that in other species and that [Nphe(1)]-nociceptin-(1-13)NH₂ is a reliable tool for classifying the activity of other NOP ligands. nih.gov
| Tissue Preparation | Species | Antagonist Potency (pA₂) | Reference |
| Vas Deferens | Mouse, Rat | 6.0 - 6.4 | nih.gov |
| Ileum | Guinea-Pig | 6.0 - 6.4 | nih.gov |
| Ileum | Rabbit | 6.17 | nih.gov |
Table 2: Antagonist Activity of [Nphe(1)]-nociceptin(1-13)-NH(2) in Isolated Tissues
Electrically Stimulated Mouse Vas Deferens
In studies utilizing the electrically stimulated mouse vas deferens, [Nphe(1)]-nociceptin(1-13)-NH(2) has demonstrated its properties as a selective and competitive antagonist of the nociceptin/orphanin FQ (NOP) receptor. When applied to this preparation, the compound itself does not alter the electrically induced contractions. nih.gov However, it effectively counteracts the inhibitory effects of nociceptin.
Specifically, [Nphe(1)]-nociceptin(1-13)-NH(2) produces a concentration-dependent rightward shift in the concentration-response curve of nociceptin, without affecting the maximum response. This parallel shift is indicative of competitive antagonism. nih.gov Schild analysis of these interactions has yielded pA2 values of approximately 6.4, further confirming the competitive nature of this antagonism. nih.govnih.gov
Notably, unlike some other NOP receptor ligands, [Nphe(1)]-nociceptin(1-13)-NH(2) displays no residual agonist activity in this tissue model. nih.gov Its antagonistic action is selective for the NOP receptor, as it does not affect the inhibitory responses induced by agonists for classical opioid receptors (mu, delta, and kappa). nih.gov
| Preparation | Agonist | Antagonist | pA2/pKB Value | Reference |
| Mouse Vas Deferens | Nociceptin | [Nphe(1)]-nociceptin(1-13)-NH(2) | 6.43 (pKB) | nih.gov |
| Mouse Vas Deferens | Nociceptin | [Nphe(1)]-nociceptin(1-13)-NH(2) | ~6.4 (pA2) | nih.gov |
Guinea-Pig Ileum Preparations
In the guinea-pig ileum, another standard preparation for studying opioid and N/OFQ activity, [Nphe(1)]-nociceptin(1-13)-NH(2) also behaves as a pure and competitive NOP receptor antagonist. nih.gov It does not exhibit any intrinsic activity on its own but effectively antagonizes the inhibitory effects of nociceptin on electrically induced contractions. nih.govresearchgate.net
Similar to the findings in the mouse vas deferens, this compound causes a parallel, concentration-dependent rightward shift of the nociceptin concentration-response curve. nih.gov The pA2 value in this preparation has been determined to be in the range of 6.0 to 6.4, consistent with competitive antagonism. nih.gov The selectivity of [Nphe(1)]-nociceptin(1-13)-NH(2) is further underscored by its lack of effect on the actions of dermorphin, a mu-opioid agonist, in this tissue. nih.gov
| Preparation | Agonist | Antagonist | pA2 Value | Reference |
| Guinea-Pig Ileum | Nociceptin | [Nphe(1)]-nociceptin(1-13)-NH(2) | 6.0 - 6.4 | nih.gov |
Rabbit Isolated Ileum
Research on the rabbit isolated ileum has provided further evidence for the selective antagonist properties of [Nphe(1)]-nociceptin(1-13)-NH(2). In this tissue, nociceptin dose-dependently inhibits the spontaneous activity, an effect that is competitively antagonized by [Nphe(1)]-nociceptin(1-13)-NH(2). nih.gov
Schild analysis confirmed the competitive nature of this antagonism, with a pA2 value of 6.17 ± 0.19. nih.gov The compound was also shown to antagonize the effects of other NOP receptor ligands, including the full agonist nociceptin-(1-13)-NH(2) and partial agonists, with pA2 values ranging from 5.8 to 6.2. nih.gov These findings indicate that the NOP receptor in the rabbit ileum is pharmacologically similar to that in other species and that [Nphe(1)]-nociceptin(1-13)-NH(2) acts as a pure antagonist at this site. nih.gov
| Preparation | Agonist | Antagonist | pA2 Value | Reference |
| Rabbit Isolated Ileum | Nociceptin | [Nphe(1)]-nociceptin(1-13)-NH(2) | 6.17 ± 0.19 | nih.gov |
| Rabbit Isolated Ileum | Nociceptin-(1-13)-NH(2) | [Nphe(1)]-nociceptin(1-13)-NH(2) | 5.8 - 6.2 | nih.gov |
| Rabbit Isolated Ileum | [Phe(1)psi(CH(2)-NH)Gly(2)]nociceptin-(1-13)-NH(2) | [Nphe(1)]-nociceptin(1-13)-NH(2) | 5.8 - 6.2 | nih.gov |
| Rabbit Isolated Ileum | Ac-RYYWK-NH(2) | [Nphe(1)]-nociceptin(1-13)-NH(2) | 5.8 - 6.2 | nih.gov |
Rat Cerebral Cortex Slices (e.g., 5-HT, Norepinephrine (B1679862) Release)
In vitro studies using rat cerebral cortex slices have demonstrated the ability of [Nphe(1)]-nociceptin(1-13)-NH(2) to antagonize the effects of N/OFQ on neurotransmitter release. Nociceptin has been shown to inhibit the release of norepinephrine (noradrenaline) in a concentration-dependent manner in this preparation. nih.gov
[Nphe(1)]-nociceptin(1-13)-NH(2) by itself is inactive on norepinephrine release. nih.gov However, it effectively reverses the inhibitory action of N/OFQ agonists. nih.gov This antagonistic effect is specific to the NOP receptor system. Furthermore, research indicates that blockade of NOP receptors by antagonists like [Nphe(1)]-nociceptin(1-13)-NH(2) can lead to an increase in serotonin (B10506) (5-HT) release in certain brain regions. mdpi.com
| Preparation | Agonist | Effect | Antagonist | Antagonist Effect | Reference |
| Rat Cerebral Cortex Slices | NCNH2 | Inhibited Norepinephrine Release (EC50 12 nM) | [Nphe(1)]-nociceptin(1-13)-NH(2) | Reversed the inhibition | nih.gov |
Mouse Brain Slices (e.g., GTPγS binding)
While specific data on GTPγS binding in mouse brain slices for [Nphe(1)]-nociceptin(1-13)-NH(2) is not detailed in the provided search results, studies in rat brain membranes provide valuable insights that are likely translatable. In rat cerebral cortex membranes, [Nphe(1)]-nociceptin(1-13)-NH(2) competitively inhibits nociceptin/orphanin FQ-stimulated GTPγS binding with a pA2 of 7.76. nih.gov This indicates that it acts as a pure antagonist of NOP receptor-G protein coupling. nih.gov The antagonism is selective for the NOP receptor, as it does not affect GTPγS binding stimulated by mu-, delta-, or kappa-opioid receptor agonists. nih.gov
Modulation of Neurotransmission in Synaptosomal Preparations
[Nphe(1)]-nociceptin(1-13)-NH(2) has been shown to modulate neurotransmission by blocking the effects of N/OFQ at presynaptic NOP receptors. N/OFQ typically acts to inhibit the release of various neurotransmitters. mdpi.comnih.gov By antagonizing the NOP receptor, [Nphe(1)]-nociceptin(1-13)-NH(2) can prevent this inhibition. For instance, antagonism of NOP receptors has been linked to an increase in the release of neurotransmitters such as norepinephrine and serotonin. mdpi.com This suggests that [Nphe(1)]-nociceptin(1-13)-NH(2) can disinhibit neurotransmitter release in circuits where there is tonic N/OFQ activity.
In Vivo Preclinical Investigations
Nociception and Analgesia Modulation
[Nphe(1)]-nociceptin(1-13)-NH(2) has been extensively studied for its role in modulating nociceptive pathways, demonstrating a complex but promising profile as a potential analgesic agent. It acts by antagonizing the N/OFQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.
Research has consistently shown that [Nphe(1)]-nociceptin(1-13)-NH(2) effectively counteracts the pronociceptive (pain-promoting) and anti-analgesic effects of exogenously administered N/OFQ. nih.govnih.gov In the mouse tail-withdrawal assay, intracerebroventricular (i.c.v.) application of N/OFQ is known to decrease the pain threshold and reduce the analgesic efficacy of opioids like morphine. nih.gov The administration of [Nphe(1)]-nociceptin(1-13)-NH(2) prevents these actions, confirming its role as a competitive antagonist at the NOP receptor in vivo. nih.govnih.gov
Specifically, studies have demonstrated that [Nphe(1)]-nociceptin(1-13)-NH(2) can completely prevent the pronociceptive and anti-morphine effects of N/OFQ. nih.gov This antagonistic action indicates that the pronociceptive effects of N/OFQ are mediated through the activation of the NOP receptor. nih.gov
Table 1: Antagonism of N/OFQ Effects by [Nphe(1)]-nociceptin(1-13)-NH(2) in Mice
| Assay | Effect of N/OFQ | Effect of [Nphe(1)]-nociceptin(1-13)-NH(2) | Outcome | Source |
| Tail-Withdrawal | Pronociception (decreased latency) | Prevents N/OFQ-induced pronociception | Restoration of normal pain threshold | nih.govmdpi.com |
| Tail-Withdrawal | Anti-morphine action | Prevents N/OFQ's anti-morphine effect | Reversal of opioid analgesia inhibition | nih.govnih.gov |
Intrinsic Antinociceptive Actions (Naloxone-Resistant)
Beyond simply blocking the effects of N/OFQ, [Nphe(1)]-nociceptin(1-13)-NH(2) exhibits its own intrinsic antinociceptive (pain-reducing) properties. nih.govnih.gov When administered alone, it produces a dose-dependent analgesic effect in animal models such as the mouse tail-withdrawal test. nih.govmdpi.com
A crucial characteristic of this analgesic action is its resistance to naloxone (B1662785), a classic opioid receptor antagonist. nih.govnih.gov While naloxone effectively blocks the analgesia produced by morphine, it does not affect the antinociceptive effect of [Nphe(1)]-nociceptin(1-13)-NH(2). nih.gov This finding strongly suggests that the compound's analgesic properties are not mediated by classical opioid receptors (mu, delta, or kappa) but through its targeted blockade of the NOP receptor. nih.govnih.gov Further studies in NOP receptor knockout mice confirmed this mechanism; the antinociceptive effect of the antagonist was present in wild-type mice but absent in mice lacking the NOP receptor. nih.gov
[Nphe(1)]-nociceptin(1-13)-NH(2) has been shown to enhance the analgesic effects of opioids. nih.govnih.gov At lower doses, where it may not produce significant analgesia on its own, it potentiates the pain-relieving action of morphine. nih.govnih.govmdpi.com This suggests that the endogenous N/OFQ system exerts a tonic, or persistent, inhibitory influence on opioid-mediated analgesia. By blocking this "anti-analgesic" tone with [Nphe(1)]-nociceptin(1-13)-NH(2), the efficacy of morphine is increased. nih.gov This synergistic effect presents a potential therapeutic strategy for improving opioid-based pain management.
A significant limitation of long-term opioid therapy is the development of tolerance, where progressively higher doses are required to achieve the same analgesic effect. Preclinical studies have investigated whether tolerance develops to the antinociceptive effects of [Nphe(1)]-nociceptin(1-13)-NH(2).
In a comparative study, the effects of daily treatment with the NOP antagonist were compared to those of the mu-opioid receptor agonist DAMGO over five days. nih.gov The results were clear: while tolerance rapidly developed to the analgesic effects of DAMGO, no such tolerance was observed for [Nphe(1)]-nociceptin(1-13)-NH(2). nih.gov This lack of tolerance development suggests that NOP receptor antagonists could represent a novel class of analgesics with a significant advantage over traditional opioids for the management of chronic pain. nih.gov
Table 2: Tolerance Development to Antinociceptive Effects
| Compound | Receptor Target | Tolerance Development (5-day treatment) | Source |
| [Nphe(1)]-nociceptin(1-13)-NH(2) | NOP Receptor (Antagonist) | No tolerance observed | nih.gov |
| DAMGO | Mu-Opioid Receptor (Agonist) | Tolerance developed | nih.gov |
Behavioral and Neurobiological Regulation
The influence of [Nphe(1)]-nociceptin(1-13)-NH(2) extends beyond nociception to various behavioral and neurobiological functions, primarily by antagonizing the widespread effects of the N/OFQ system in the central nervous system.
Research indicates its involvement in cognitive processes. For instance, N/OFQ administration can impair spatial memory, and [Nphe(1)]-nociceptin(1-13)-NH(2) has been shown to reverse these N/OFQ-induced deficits in tasks like the Morris water maze in rats. nih.gov Furthermore, the memory-enhancing effects of the antagonist appear to be linked to the noradrenergic system. nih.gov
The N/OFQ system is also implicated in the regulation of feeding and mood. mdpi.com The hyperphagic (appetite-stimulating) effect of N/OFQ can be antagonized by [Nphe(1)]-nociceptin(1-13)-NH(2). In models of depression, the compound has demonstrated antidepressant-like effects, such as reducing immobility time in the mouse forced swimming test. mdpi.com This effect may be related to its ability to modulate neurotransmitter systems, as it has been found to increase serotonin (B10506) (5-HT) release in the dorsal raphe nucleus (DRN) and potentiate GABAergic inputs in the central nucleus of the amygdala (CeA) in stressed animals. mdpi.com
Modulation of Food Intake and Aversive Responsiveness
The N/OFQ system is recognized for its role in promoting food consumption by both increasing the drive to replenish calories and diminishing aversive responses to potentially unsafe food sources. nih.gov The antagonist [Nphe(1)]-nociceptin(1-13)-NH(2) has been instrumental in clarifying this dual function.
Studies have demonstrated that central administration of [Nphe(1)]-nociceptin(1-13)-NH(2) can reduce food intake. physiology.org Specifically, it has been shown to diminish both N/OFQ-induced and deprivation-induced feeding in rats. nih.govphysiology.org This anorexigenic effect is not associated with aversive consequences, as the antagonist itself does not induce a conditioned taste aversion (CTA). nih.govumn.edu However, when administered alongside lithium chloride (LiCl), a substance known to induce CTA, [Nphe(1)]-nociceptin(1-13)-NH(2) was observed to moderately delay the extinction of the LiCl-induced CTA. nih.gov
Furthermore, the hyperphagic effect of nociceptin (B549756) can be prevented by [Nphe(1)]-nociceptin(1-13)-NH(2), highlighting the antagonist's ability to block NOP receptor-mediated increases in food intake. nih.gov These findings underscore the involvement of the endogenous N/OFQ system in the regulation of both energy intake and aversive responsiveness, with [Nphe(1)]-nociceptin(1-13)-NH(2) serving as a key tool in dissecting these mechanisms. nih.gov
| Study Focus | Animal Model | Key Finding with [Nphe(1)]-nociceptin(1-13)-NH(2) | Citation |
| N/OFQ- and Deprivation-Induced Feeding | Rats | Diminishes both types of feeding | nih.govphysiology.org |
| Conditioned Taste Aversion (CTA) | Rats | Does not induce CTA alone; delays extinction of LiCl-induced CTA | nih.gov |
| Nociceptin-Induced Hyperphagia | Rats | Prevents the hyperphagic effect of nociceptin | nih.gov |
Effects on Spontaneous Locomotor Activity
The role of the N/OFQ system in regulating locomotor activity is complex, with studies reporting both inhibitory and stimulatory effects depending on the context. nih.gov In this regard, [Nphe(1)]-nociceptin(1-13)-NH(2) has been used to investigate the tonic role of N/OFQ in locomotion.
Research has shown that [Nphe(1)]-nociceptin(1-13)-NH(2) does not produce significant changes in locomotor activity at doses that are effective in preventing the inhibitory effects of N/OFQ. nih.gov This suggests that the N/OFQ system may not have a tonic, or continuous, role in the regulation of spontaneous movement.
Influence on Memory Processes
The N/OFQ system has been implicated in the modulation of learning and memory. nih.gov Generally, NOP receptor agonists tend to impair memory, while antagonists, such as [Nphe(1)]-nociceptin(1-13)-NH(2), can enhance it. nih.gov
A key finding is that [Nphe(1)]-nociceptin(1-13)-NH(2) can reverse spatial memory impairments induced by nociceptin in the Morris water maze task in rats. nih.govunife.it This suggests that blocking the NOP receptor can mitigate the negative effects of N/OFQ on spatial learning and memory. Furthermore, the memory-enhancing effects of this antagonist appear to be linked to the noradrenergic system, as they can be blocked by the β1-adrenoceptor antagonist atenolol. nih.gov The compound has also been shown to inhibit cholinergic transmission in the hippocampus, a brain region critical for memory formation. nih.gov
Role in Anxiety-Like Behaviors and Stress Response
The N/OFQ-NOP receptor system is a significant modulator of stress and emotional states, including anxiety. unife.itnih.gov Blockade of NOP receptors has been associated with antidepressant-like effects and increased resilience to stress. unife.it
In preclinical models, [Nphe(1)]-nociceptin(1-13)-NH(2) has demonstrated antidepressant-like properties in the mouse forced swimming test. nih.gov This effect was not accompanied by changes in locomotor activity, suggesting a specific action on mood-related behaviors. nih.gov Furthermore, in stressed rats, this antagonist has been shown to potentiate GABAergic inputs in the central nucleus of the amygdala, a key brain region involved in processing fear and anxiety. mdpi.com The endogenous N/OFQ system is believed to be activated during stress, and antagonists like [Nphe(1)]-nociceptin(1-13)-NH(2) may counteract the maladaptive effects of this activation. mdpi.com
Modulation of Cardiovascular Functions (e.g., Bradycardia, Hypotension, Vasodilation)
The N/OFQ system exerts significant influence over the cardiovascular system, with its activation generally leading to bradycardia (slowed heart rate) and hypotension (lowered blood pressure). nih.govjpp.krakow.pl Studies utilizing [Nphe(1)]-nociceptin(1-13)-NH(2) have been crucial in confirming the role of the NOP receptor in these responses.
In anesthetized rats, prior microinjections of [Nphe(1)]-nociceptin(1-13)-NH(2) into the nucleus tractus solitarius, a key cardiovascular control center in the brainstem, blocked the depressor and bradycardic effects of nociceptin. nih.gov This antagonistic action was specific to the NOP receptor, as it did not affect the cardiovascular responses to other compounds like endomorphin-2. nih.gov These findings indicate that the activation of NOP receptors in this brain region plays a role in the regulation of cardiovascular function. nih.gov
Regulation of Micturition Reflex
The N/OFQ system is involved in the complex regulation of the micturition (urination) reflex, with NOP receptors being present at various sites integral to this process. nih.gov The effects of N/OFQ can be either inhibitory or excitatory depending on the site of action. nih.gov While direct studies on the effect of [Nphe(1)]-nociceptin(1-13)-NH(2) on the micturition reflex are not detailed in the provided context, the characterization of this compound as a competitive antagonist suggests it would block the effects of nociceptin on this reflex. sci-hub.seu-szeged.hu
Interactions with Opioid Dependence Mechanisms and Tolerance Development
A significant area of research for the N/OFQ system is its interaction with the opioid system, particularly in the context of analgesia, dependence, and tolerance. nih.gov N/OFQ can counteract the analgesic effects of opioids when administered in the brain. nih.govnih.gov
of [Nphe(1)]-nociceptin (1-13)-NH(2): Interactions with Other Neurotransmitter Systems
The pharmacological profile of [Nphe(1)]-nociceptin (1-13)-NH(2), a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), extends beyond its direct receptor blockade. Its in vivo effects are significantly shaped by a complex interplay with other critical neurotransmitter and signaling systems. This section explores the preclinical evidence detailing these interactions, focusing on the serotoninergic and noradrenergic systems, the role of nitric oxide synthase in the gastrointestinal tract, and the compound's emerging relationship with the immune system's Toll-like receptors.
Serotoninergic System Interactions
The interaction between the N/OFQ system and the serotoninergic system has been a subject of investigation, with [Nphe(1)]-nociceptin (1-13)-NH(2) serving as a key pharmacological tool. Research indicates that the N/OFQ system can modulate the release of serotonin (5-HT), a neurotransmitter pivotal in regulating mood, sleep, and various physiological processes.
Studies have demonstrated that the administration of N/OFQ can inhibit the firing of serotonergic neurons in the dorsal raphe nucleus (DRN), a primary site of serotonin synthesis in the brain. In this context, the antagonistic action of [Nphe(1)]-nociceptin (1-13)-NH(2) has been shown to counteract this inhibition. Specifically, the local infusion of [Nphe1]-nociceptin(1–13)NH2 into the DRN has been observed to increase the release of 5-HT. This suggests that under baseline conditions, there is a tonic inhibitory influence of endogenous N/OFQ on serotonergic neurons, which can be reversed by a NOP receptor antagonist like [Nphe(1)]-nociceptin (1-13)-NH(2).
This interaction is particularly relevant in the context of stress-related disorders, where alterations in both the N/OFQ and serotoninergic systems have been implicated. The ability of [Nphe(1)]-nociceptin (1-13)-NH(2) to enhance serotonin release points towards its potential therapeutic utility in conditions associated with serotonergic hypofunction.
Noradrenergic System Interactions
The interplay between [Nphe(1)]-nociceptin (1-13)-NH(2) and the noradrenergic system, which is crucial for arousal, attention, and stress responses, has been well-documented, particularly in the context of learning and memory. The N/OFQ system is known to exert a modulatory role on noradrenaline (NA) release, and [Nphe(1)]-nociceptin (1-13)-NH(2) has been instrumental in elucidating this relationship.
In vivo microdialysis studies in rats have shown that the N/OFQ receptor agonist, Nociceptin/Orphanin FQ (N/OFQ), when injected into the locus coeruleus, inhibits the release of NA in the prefrontal cortex. nih.gov This inhibitory effect can be partially reversed by the administration of [Nphe(1)]-nociceptin (1-13)-NH(2), demonstrating the NOP receptor-mediated nature of this inhibition. nih.gov In vitro studies using cerebrocortical slices have further corroborated these findings, showing that N/OFQ inhibits NA release in a concentration-dependent manner, an effect that is reversed by [Nphe(1)]-nociceptin (1-13)-NH(2). nih.gov
Furthermore, the role of the noradrenergic system in memory consolidation has been linked to the N/OFQ system. The memory-enhancing effects of the NOP receptor antagonist [Nphe(1)]nociceptin(1-13)NH(2) are blocked by the β1-adrenoceptor antagonist, atenolol, highlighting a critical interaction within the basolateral amygdala. nih.gov This suggests that the procognitive effects of [Nphe(1)]-nociceptin (1-13)-NH(2) may be, at least in part, mediated through the facilitation of noradrenergic transmission.
Interaction of [Nphe(1)]-nociceptin (1-13)-NH(2) with the Noradrenergic System
| Experimental Model | Effect of N/OFQ Agonist | Effect of [Nphe(1)]-nociceptin (1-13)-NH(2) | Key Finding | Reference |
|---|---|---|---|---|
| In vivo microdialysis (rat prefrontal cortex) | Inhibition of Noradrenaline release | Partial reversal of N/OFQ-induced inhibition | Demonstrates in vivo antagonistic activity on noradrenaline release. | nih.gov |
| In vitro cerebrocortical slices (rat) | Concentration-dependent inhibition of Noradrenaline release | Reversal of N/OFQ-induced inhibition | Confirms direct antagonistic effect at the tissue level. | nih.gov |
| Memory consolidation studies (rat basolateral amygdala) | (Not directly tested with agonist) | Enhanced memory consolidation, blocked by atenolol | Highlights the functional interplay with β1-adrenoceptors in cognitive processes. | nih.gov |
Role of Nitric Oxide Synthase Co-localization in Gastrointestinal Motility
The influence of the N/OFQ system on gastrointestinal (GI) motility is complex, with effects varying in different regions of the gut. The role of [Nphe(1)]-nociceptin (1-13)-NH(2) in this context has been pivotal in confirming the involvement of the NOP receptor and has shed light on the importance of its co-localization with nitric oxide synthase (NOS), the enzyme responsible for producing the inhibitory neurotransmitter nitric oxide (NO).
Studies in mice have shown that the effects of nociceptin on GI motility are dependent on the co-expression of the NOP receptor with NOS in myenteric neurons. nih.gov While nociceptin can accelerate upper GI transit, it tends to slow colonic expulsion. nih.gov These effects are shown to be ORL1-dependent, as pretreatment with [Nphe(1)]NOC (a commonly used abbreviation for [Nphe(1)]-nociceptin (1-13)-NH(2)) can block them. nih.govnih.gov
Interplay with Toll-Like Receptor (TLR) System and Immune Response
Emerging evidence suggests a significant interplay between the N/OFQ system and the innate immune system, particularly through interactions with Toll-like receptors (TLRs). TLRs are a class of proteins that play a crucial role in the immune system by recognizing pathogen-associated molecular patterns. The N/OFQ system, including its antagonist [Nphe(1)]-nociceptin (1-13)-NH(2), is being investigated for its immunomodulatory effects.
Research has shown that there are antagonistic effects between the nociceptin and TLR systems. nih.gov Nociceptin has been found to dose-dependently decrease the expression of cell surface TLR2 and TLR4, as well as intracellular TLR7 and TLR9 in human monocytic cells. nih.gov This suggests an anti-inflammatory role for the nociceptin system. Conversely, the activation of TLRs can prevent the upregulation of prepronociceptin (the precursor to N/OFQ) mRNA. nih.gov
While these studies primarily utilized nociceptin itself, the findings imply that a NOP receptor antagonist like [Nphe(1)]-nociceptin (1-13)-NH(2) would block these immunomodulatory effects of endogenous N/OFQ. By preventing the N/OFQ-mediated downregulation of TLRs, [Nphe(1)]-nociceptin (1-13)-NH(2) could potentially enhance the inflammatory response to pathogens. This highlights a novel area of investigation for this compound, extending its pharmacological profile beyond neurotransmission to the realm of neuro-immune interactions. Further research is needed to fully elucidate the in vivo consequences of this interplay and the therapeutic potential of modulating it with NOP receptor antagonists.
Interaction between the Nociceptin System and Toll-Like Receptors (TLRs)
| Component | Effect | Implication for [Nphe(1)]-nociceptin (1-13)-NH(2) | Reference |
|---|---|---|---|
| Nociceptin | Dose-dependently suppresses TLR2, TLR4, TLR7, and TLR9 protein expression. | Would likely block the N/OFQ-induced suppression of TLRs, potentially leading to an enhanced inflammatory response. | nih.gov |
| TLR Agonists (LTA, LPS) | Prevent the upregulation of prepronociceptin mRNA and nociceptin protein. | Suggests that in an inflammatory state, the production of endogenous N/OFQ is downregulated, which could be a feedback mechanism. | nih.gov |
Structure Activity Relationship Sar Studies
Design Principles for NOP Receptor Peptide Ligands
The design of peptide ligands for the NOP receptor is guided by several key principles derived from extensive SAR studies of the endogenous ligand, N/OFQ. The N-terminal tetrapeptide sequence, Phe-Gly-Gly-Phe, has been identified as the "message" sequence, essential for receptor occupation and activation. acs.orgnih.gov The C-terminal portion of the peptide, on the other hand, is considered the "address" sequence, contributing to binding affinity and selectivity. unife.itacs.org
A critical factor in ligand design is the C-terminal amidation. The conversion of the C-terminal carboxyl group to an amide, as seen in N/OFQ(1-13)-NH2, results in a full agonist with potency comparable to the full-length N/OFQ. acs.org Conversely, the corresponding peptide with a free C-terminal acid shows a significant drop in potency, highlighting the importance of this modification for effective receptor interaction. acs.org
Furthermore, the spatial arrangement of the pharmacophoric elements is paramount. The distance between the Phenylalanine residues at position 1 and 4 appears to be critical for biological activity. acs.orgnih.gov Any alteration of this distance often leads to a marked decrease or complete loss of activity. acs.orgnih.gov
Rational Design of Peptide Antagonists Based on N/OFQ Sequence
The development of NOP receptor antagonists from the N/OFQ peptide sequence has been a major focus of medicinal chemistry efforts. The transition from an agonist to an antagonist profile is often achieved through subtle but critical modifications to the N-terminal "message" sequence. The core principle involves designing molecules that can bind to the receptor without initiating the conformational changes required for signal transduction.
One of the most successful strategies has been the modification of the peptide backbone at the N-terminus. The introduction of a pseudopeptide bond, such as a reduced peptide bond [CH2-NH] between the first and second amino acid residues, has proven effective in converting an agonist into an antagonist. acs.orgnih.gov This modification, as seen in [Phe1ψ(CH2-NH)Gly2]-NC(1-13)-NH2, maintains receptor affinity but abolishes intrinsic activity, resulting in a selective NOP receptor antagonist. acs.orgnih.gov
Another key strategy involves the substitution of the N-terminal Phenylalanine (Phe1) with its N-benzyl derivative, N-phenylglycine (Nphe). This single modification, which led to the discovery of [Nphe(1)]-nociceptin(1-13)-NH2, is sufficient to confer potent and selective antagonist properties. nih.govnih.govnih.gov
Specific Amino Acid Modifications Leading to Antagonism (e.g., N-terminal substitution)
The transformation of N/OFQ-based peptides from agonists to antagonists is a testament to the sensitivity of the NOP receptor to the fine chemical details of its ligands. The most prominent example is the N-terminal substitution of Phe1 with Nphe1, which is the defining feature of [Nphe(1)]-nociceptin(1-13)-NH2. nih.govnih.govnih.gov This substitution is a cornerstone of NOP receptor antagonist design.
The introduction of the N-benzyl group in Nphe likely alters the conformation of the N-terminal part of the peptide, preventing it from adopting the precise orientation required to trigger receptor activation. While it can still occupy the binding pocket, it fails to induce the necessary downstream signaling, thereby acting as a competitive antagonist. nih.gov
Further SAR studies have explored other modifications. For instance, the replacement of Glycine at position 2 or 3 with an aromatic residue like Phenylalanine, regardless of its chirality (L or D), leads to a loss of ability to occupy the NOP receptor, indicating the stringent steric requirements within the binding pocket. acs.orgnih.gov
The following table summarizes the effects of key amino acid modifications on the activity of N/OFQ(1-13)-NH2 analogs at the NOP receptor.
| Compound Name | Modification | Activity Profile | Reference |
| N/OFQ(1-13)-NH2 | - | Full Agonist | acs.org |
| [Phe1ψ(CH2-NH)Gly2]-NC(1-13)-NH2 | Pseudopeptide bond between Phe1 and Gly2 | Selective Antagonist | acs.orgnih.gov |
| [Nphe(1)]-nociceptin(1-13)-NH2 | Phe1 replaced with Nphe1 | Selective Antagonist | nih.govnih.govnih.gov |
| [D-Phe1]N/OFQ(1-13)-NH2 | Phe1 replaced with D-Phe1 | Partial Agonist | unife.it |
| [Gly2 -> Phe]N/OFQ(1-13)-NH2 | Gly2 replaced with Phe | Inactive | acs.orgnih.gov |
| [Gly3 -> Phe]N/OFQ(1-13)-NH2 | Gly3 replaced with Phe | Inactive | acs.orgnih.gov |
Comparative SAR with Other Peptide and Non-Peptide NOP Receptor Ligands
The SAR of [Nphe(1)]-nociceptin(1-13)-NH2 and related peptide antagonists provides a valuable framework for understanding the binding requirements of the NOP receptor. When compared to other NOP receptor ligands, both peptidic and non-peptidic, common and divergent features emerge.
Interestingly, some modifications that enhance the potency of N/OFQ agonists, such as the substitution of Phe4 with p-fluoro-Phe ((pF)Phe4) and the replacement of Ala7 and Ala11 with Aib (α-aminoisobutyric acid), also have a synergistic effect on the antagonist activity when combined with the Nphe1 substitution. nih.gov This suggests that these modifications improve binding affinity, a property that benefits both agonists and antagonists.
The table below presents a comparison of the binding affinities of [Nphe(1)]-nociceptin(1-13)-NH2 with other NOP receptor ligands.
| Ligand | Type | pKi | pA2 | Reference |
| Nociceptin (B549756)/Orphanin FQ (N/OFQ) | Endogenous Peptide Agonist | 9.33 | - | nih.gov |
| [Nphe(1)]-nociceptin(1-13)-NH2 | Peptide Antagonist | 8.4 | 6.0 | nih.govnih.gov |
| UFP-101 ([Nphe1,Arg14,Lys15]N/OFQ(1-13)NH2) | Peptide Antagonist | - | - | nih.gov |
| SB-612,111 | Non-Peptide Antagonist | - | - | wikipedia.orgfrontiersin.org |
| Ro 64-6198 | Non-Peptide Agonist | - | - | nih.gov |
Molecular Docking and Receptor Binding Pocket Interactions
Molecular docking studies have provided valuable insights into the binding mode of [Nphe(1)]-nociceptin(1-13)-NH2 and other ligands within the NOP receptor. These computational models, often built upon the crystal structure of the NOP receptor, help to rationalize the observed SAR data at an atomic level. nih.gov
Simulations suggest that the N-terminal portion of N/OFQ and its analogs binds deep within the transmembrane binding pocket. nih.gov A crucial interaction is the formation of a salt bridge between the N-terminal amino group of the ligand and a conserved aspartic acid residue (D130) in the third transmembrane helix (TM3) of the receptor. nih.gov
For antagonists like [Nphe(1)]-nociceptin(1-13)-NH2, the bulky N-benzyl group of the Nphe residue is thought to introduce a steric clash or an unfavorable interaction that prevents the receptor from adopting its active conformation. The crystal structure of the NOP receptor in complex with the peptide mimetic antagonist C-24, which mimics the N-terminal tetrapeptide of the potent antagonist UFP-101 (a derivative of [Nphe(1)]-nociceptin(1-13)-NH2), has provided a structural template for understanding these interactions. nih.gov This structure reveals significant conformational differences in the binding pocket of the NOP receptor compared to classical opioid receptors, which likely underlie its unique ligand selectivity. nih.gov The binding pocket is formed by residues from transmembrane helices TM3, TM5, TM6, and TM7. nih.gov
Advanced Research Methodologies and Approaches
Genetic Approaches
Genetic tools have provided a powerful means to investigate the specific role of the NOP receptor in mediating the effects of [Nphe(1)]-nociceptin(1-13)-NH(2).
Studies in NOP Receptor Knockout Animal Models
While direct studies involving the administration of [Nphe(1)]-nociceptin(1-13)-NH(2) to NOP receptor knockout animals are not extensively detailed in the provided results, the use of these models has been crucial in confirming the NOP receptor's role in the actions of related ligands. For instance, the analgesic effect of the NOP receptor agonist UFP-113 was absent in NOP receptor gene knockout rats, confirming that its effects are mediated through this receptor. mdpi.com The validation of the NOP receptor's involvement in various physiological processes through knockout mice provides a strong rationale for using such models to unequivocally demonstrate that the antagonist effects of [Nphe(1)]-nociceptin(1-13)-NH(2) are exclusively mediated by the NOP receptor.
Use of Antisense Oligonucleotides Targeting NOP Receptors or Peptide Precursors
The use of antisense oligonucleotides offers a transient and localized method to reduce the expression of specific proteins, such as the NOP receptor or its endogenous ligand precursor, prepronociceptin. This technique has been employed to confirm the involvement of the NOP receptor in various physiological responses. For example, the hyperphagic (appetite-stimulating) effect of N/OFQ was antagonized by antisense probes targeting the NOP receptor. Similarly, neuroprotection induced by NOP receptor antagonists in a model of excitotoxic white-matter lesions was supported by the use of antisense oligonucleotides targeting N/OFQ mRNA. jci.org These findings highlight the utility of antisense strategies in dissecting the specific pathways through which [Nphe(1)]-nociceptin(1-13)-NH(2) exerts its antagonistic effects by temporarily downregulating the components of the N/OFQ system. The kinetics of this approach are intermediate between the long-lasting effects of genetic knockout and the rapid, short-term effects of receptor antagonists like [Nphe(1)]NC(1-13)NH2. nih.gov
Receptor Signaling Bias and Functional Selectivity Studies
The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one of several signaling pathways coupled to a single receptor. This has become an important area of investigation for NOP receptor ligands.
G Protein-Coupled Receptor (GPCR) Signaling Bias Analysis
[Nphe(1)]NC(1-13)NH(2) has been characterized as a pure antagonist of NOP receptor G-protein coupling. nih.gov In studies using GTPγS binding assays, which measure the activation of G-proteins, [Nphe(1)]NC(1-13)NH(2) competitively inhibited the N/OFQ-stimulated GTPγS binding to rat cerebral cortex membranes with a pA2 of 7.76. nih.gov This antagonistic effect was selective for the NOP receptor, as it did not affect the GTPγS binding stimulated by agonists of μ-, δ-, and κ-opioid receptors. nih.gov Unlike other peptidic ligands such as [F/G]NC(1-13)NH2 and Ac-RYYRIK-NH2, which displayed partial agonist activity at lower GDP concentrations, [Nphe(1)]NC(1-13)NH(2) showed no such activity, confirming its status as a pure antagonist in this pathway. nih.gov This compound has been shown to competitively antagonize the inhibitory effects of nociceptin (B549756) on cyclic AMP accumulation in Chinese hamster ovary (CHO) cells expressing the recombinant human NOP receptor. mdpi.comnih.gov
Beta-Arrestin Recruitment Assays
In addition to G-protein signaling, the interaction of GPCRs with β-arrestins represents another major signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) assays have been utilized to study the recruitment of β-arrestin 2 to the NOP receptor. plos.org Studies have shown that while full agonists like N/OFQ promote a robust interaction between the NOP receptor and β-arrestin 2, some partial agonists exhibit biased signaling. plos.orgresearchgate.net For instance, the synthetic peptide [Nphe(1)]N/OFQ(1–13)-NH2, which acts as a partial agonist at G protein coupling, demonstrated only a weak stimulation of the receptor/arrestin interaction. plos.org When analyzed as an antagonist, it competitively inhibited the N/OFQ-induced recruitment of β-arrestin 2, yielding a pA2 value of 7.00. plos.org This suggests that [Nphe(1)]N/OFQ(1–13)-NH2 may have a bias away from the β-arrestin pathway, a characteristic that is being explored for its therapeutic implications.
Advanced Imaging Techniques for Receptor Localization and Dynamics (e.g., Confocal Microscopy)
Advanced imaging techniques are crucial for visualizing the localization and dynamic processes of receptors within living cells.
Confocal microscopy has been instrumental in studying the internalization of the NOP receptor upon agonist binding. In studies using a NOP receptor fused to a green fluorescent protein (ORL1-EGFP), the receptor was primarily located on the cell membrane. nih.govoup.com The addition of the agonist nociceptin induced rapid internalization of the receptor into endosomes, a process that was blocked by the antagonist J-113397. nih.govoup.com While direct imaging studies using a fluorescently labeled version of [Nphe(1)]-nociceptin(1-13)-NH(2) were not found, the use of this antagonist in conjunction with fluorescent agonists could further elucidate the competitive nature of its binding and its ability to prevent agonist-induced receptor trafficking. Such studies would provide visual confirmation of the antagonist's mechanism of action at the cellular level.
Electrophysiological Recording Techniques in Neuronal Circuits
Electrophysiological studies have been fundamental in characterizing the antagonistic properties of [Nphe(1)]-nociceptin(1-13)-NH(2) at the cellular level. These techniques measure the electrical activity of neurons, providing direct evidence of how the N/OFQ system modulates neuronal excitability and synaptic transmission. The application of [Nphe(1)]-nociceptin(1-13)-NH(2) in these assays is crucial for confirming that the effects of N/OFQ are specifically mediated by the NOP (nociceptin opioid peptide) receptor.
Researchers use methods like patch-clamp and intracellular recordings from brain slices to observe the effects of N/OFQ on neuronal membrane potential and ion channel conductance. For instance, N/OFQ typically causes hyperpolarization of neurons by activating inwardly rectifying potassium (K+) channels. karger.com The specificity of this action is confirmed by applying [Nphe(1)]-nociceptin(1-13)-NH(2), which prevents or reverses the N/OFQ-induced hyperpolarization. nih.gov Studies have demonstrated this antagonistic relationship in various neuronal preparations, including the guinea pig supraoptic nucleus, rat periaqueductal gray neurons, and rabbit ileum. karger.comnih.govacs.org In isolated tissues, [Nphe(1)]-nociceptin(1-13)-NH(2) competitively antagonizes the inhibitory effects of nociceptin on electrically evoked contractions, providing a functional measure of its antagonistic properties with pA2 values ranging from 6.0 to 6.4. nih.gov
Table 1: Electrophysiological Effects of Nociceptin and Antagonism by [Nphe(1)]-nociceptin(1-13)-NH(2)
| Preparation | Nociceptin/Orphanin FQ (N/OFQ) Effect | Effect of [Nphe(1)]-nociceptin(1-13)-NH(2) | Reference |
|---|---|---|---|
| Guinea Pig Supraoptic Nucleus Neurons | Hyperpolarization, activation of K+ current | A related analog partially antagonized the effects of N/OFQ. | karger.com |
| Rabbit Isolated Ileum | Inhibition of spontaneous, electrically-evoked contractions | Competitively antagonized the effect of nociceptin (pA2: 6.17). nih.gov | nih.gov |
| Mouse Vas Deferens | Inhibition of electrically-evoked contractions | Competitively antagonized the effect of nociceptin. | nih.govdocumentsdelivered.com |
Gene and Protein Expression Analysis (e.g., Immunohistochemistry, Real-Time PCR)
The investigation of gene and protein expression provides insight into the regulation of the N/OFQ system and the localization of its components. Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR) and immunohistochemistry are used to quantify and visualize the expression of the NOP receptor and its endogenous ligand precursor, pre-pronociceptin (pN/OFQ).
RT-PCR allows researchers to measure the mRNA levels of the NOP receptor (OPRL1 gene) and pN/OFQ in various tissues and under different physiological or pathological conditions. Studies have shown that the expression of NOP and pN/OFQ mRNA can be modulated in conditions like chronic pain and sepsis. windows.net In such studies, [Nphe(1)]-nociceptin(1-13)-NH(2) serves as a critical pharmacological tool in parallel functional assays to ensure that the observed physiological effects are indeed mediated by the NOP receptor whose expression is being quantified. windows.net
Immunohistochemistry is employed to map the anatomical distribution of the NOP receptor protein in the central and peripheral nervous systems. By using antibodies specific to the NOP receptor, scientists can identify the precise neuronal populations and circuits that are targets for N/OFQ. For example, NOP receptor immunoreactivity has been identified on enteric neurons. researchgate.net The use of [Nphe(1)]-nociceptin(1-13)-NH(2) in accompanying functional experiments helps to correlate the anatomical presence of the receptor with a physiological response, confirming that the immunolabeled receptors are functional and that N/OFQ's actions in these specific locations are receptor-mediated. researchgate.net
Table 2: Application of Gene and Protein Analysis in N/OFQ System Research
| Technique | Target | Finding | Role of [Nphe(1)]-nociceptin(1-13)-NH(2) | Reference |
|---|---|---|---|---|
| Real-Time PCR | NOP receptor & pN/OFQ mRNA | NOP mRNA expression is significantly higher in cancer and postoperative patients compared to healthy controls. windows.net | Used in parallel functional assays to confirm NOP receptor mediation of physiological effects. | windows.net |
In Vivo Microdialysis for Neurotransmitter Release Monitoring
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the brains of freely moving animals. This methodology has been instrumental in demonstrating the modulatory role of the N/OFQ system on various neurotransmitter systems, including serotonin (B10506) (5-HT) and dopamine.
Studies using dual-probe microdialysis have shown that infusion of N/OFQ into specific brain regions, such as the dorsal raphe nucleus (DRN), dose-dependently decreases the release of 5-HT in both the DRN and projection areas like the nucleus accumbens (NAcc). mdpi.com The essential role of [Nphe(1)]-nociceptin(1-13)-NH(2) in these experiments is to act as a selective antagonist. Pre-infusion or co-infusion of [Nphe(1)]-nociceptin(1-13)-NH(2) blocks the N/OFQ-induced decrease in 5-HT efflux, providing conclusive evidence that this effect is mediated specifically through the NOP receptor. mdpi.com Similarly, this antagonist has been used to demonstrate that NOP receptor blockade can increase the release of 5-HT in the DRN. These findings suggest that the N/OFQ system exerts a tonic inhibitory influence on serotonergic neurons.
Table 3: In Vivo Microdialysis Findings with [Nphe(1)]-nociceptin(1-13)-NH(2)
| Brain Region | Neurotransmitter | Effect of Nociceptin/Orphanin FQ (N/OFQ) | Effect of [Nphe(1)]-nociceptin(1-13)-NH(2) | Reference |
|---|---|---|---|---|
| Dorsal Raphe Nucleus (DRN) | Serotonin (5-HT) | Dose-dependently decreased 5-HT efflux (~40% decrease). mdpi.com | Blocked the N/OFQ-induced decrease in 5-HT efflux. mdpi.com Intra-DRN infusion alone increased 5-HT release. | mdpi.com |
| Nucleus Accumbens (NAcc) | Serotonin (5-HT) | Parallel decreases in 5-HT efflux when N/OFQ was infused into the DRN. mdpi.com | Blocked the effect of N/OFQ infusion in the DRN. mdpi.com | mdpi.com |
Q & A
Q. What is the structural basis for [Nphe(1)]-nociceptin (1-13)-NH2's selective antagonism of nociceptin receptors?
[Nphe(1)]-nociceptin (1-13)-NH2 is a synthetic peptide analog of nociceptin/orphanin FQ (N/OFQ). Its selectivity arises from the substitution of the native Phe<sup>1</sup> residue with N-phenylalanine (Nphe), which disrupts receptor activation while maintaining competitive binding. This modification prevents agonist activity, making it a pure antagonist . The C-terminal amidation (NH2) enhances metabolic stability in vivo, particularly in the brain .
Q. How is [Nphe(1)]-nociceptin (1-13)-NH2 synthesized, and what purity standards are critical for experimental use?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key reagents include DIC/HOBt for coupling and TFA for cleavage. Automated synthesizers ensure high purity (>98%), with HPLC and mass spectrometry used for validation. Impurities like truncated peptides or deprotected side chains must be minimized to avoid off-target effects in receptor studies .
Q. What in vitro assays confirm [Nphe(1)]-nociceptin (1-13)-NH2's antagonistic activity?
- cAMP Inhibition Assay : In CHO cells expressing recombinant nociceptin receptors, [Nphe(1)]-nociceptin (1-13)-NH2 competitively reverses nociceptin-induced inhibition of forskolin-stimulated cAMP production (pA2 = 6.0) .
- Electrically Stimulated Tissue Preparations : In mouse vas deferens and guinea pig ileum, the peptide shifts nociceptin concentration-response curves rightward without residual agonist activity (pA2 = 6.04–6.65) .
Advanced Research Questions
Q. How does [Nphe(1)]-nociceptin (1-13)-NH2 resolve contradictory findings in nociceptin-mediated analgesia vs. hyperalgesia?
Nociceptin exhibits bidirectional effects: analgesia at peripheral sites and hyperalgesia centrally. [Nphe(1)]-nociceptin (1-13)-NH2 clarifies this by selectively blocking central NOP receptors. For example, in murine tail withdrawal assays, 30 nmol (i.c.v.) of the antagonist reverses nociceptin-induced hyperalgesia and restores morphine analgesia, confirming central NOP's role in pain modulation .
Q. What experimental designs are optimal for assessing [Nphe(1)]-nociceptin (1-13)-NH2's cognitive effects?
- Morris Water Maze : In rats, intracerebroventricular (i.c.v.) administration of nociceptin impairs spatial memory. Co-administration of [Nphe(1)]-nociceptin (1-13)-NH2 (10–30 nmol) reverses these deficits, requiring precise dose-response curves and latency measurements .
- Control Considerations : Use naloxone to exclude opioid receptor cross-talk and validate NOP-specificity .
Q. How do tissue-specific differences in [Nphe(1)]-nociceptin (1-13)-NH2 potency impact translational research?
The antagonist shows variable pA2 values across tissues (e.g., 6.0 in CHO cells vs. 6.65 in guinea pig renal pelvis). This variability reflects receptor density, coupling efficiency, or metabolic degradation. Researchers must calibrate doses using tissue-specific Schild analyses and account for species differences (e.g., murine vs. rat models) .
Q. What methodologies address the metabolic stability of [Nphe(1)]-nociceptin (1-13)-NH2 in chronic studies?
- N-terminal Protection : The Nphe residue and C-terminal amidation reduce enzymatic degradation.
- Pharmacokinetic Profiling : Use radiolabeled analogs (e.g., <sup>3</sup>H) to track bioavailability in CSF and plasma. In mice, the peptide’s half-life exceeds 60 minutes in brain tissue, supporting its use in prolonged behavioral assays .
Data Interpretation and Conflict Resolution
Q. How to reconcile [Nphe(1)]-nociceptin (1-13)-NH2's antinociceptive effects with its lack of intrinsic activity?
At high doses (>30 nmol, i.c.v.), the antagonist paradoxically exhibits naloxone-resistant antinociception. This may involve allosteric modulation or interactions with non-NOP pathways. Dual-label ligand binding assays (e.g., <sup>35</sup>S-GTPγS) can test for off-target G-protein coupling .
Q. Why does [Nphe(1)]-nociceptin (1-13)-NH2 fail to inhibit nociceptin-induced feeding in some models?
In rats, the antagonist blocks nociceptin-induced hyperphagia but not neuropeptide Y-driven feeding. This highlights pathway specificity; use receptor knockout models or siRNA silencing to dissect downstream effectors (e.g., AgRP neurons) .
Methodological Best Practices
Q. Q. What controls are essential when testing [Nphe(1)]-nociceptin (1-13)-NH2 in opioid-sparing analgesia studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
